1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
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Description
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H29N3O2S and its molecular weight is 351.51. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Nucleophilic Aromatic Substitution : Research on reactions involving piperidine and nitro-group-containing aromatic compounds provides foundational knowledge on synthesizing complex organic molecules, including potential derivatives of the specified compound (Pietra & Vitali, 1972).
Medicinal Chemistry and Drug Design
- Chemokine Receptor Antagonists : Studies on small molecule antagonists for chemokine receptors, including CCR3, highlight the role of urea derivatives and piperidine scaffolds in developing therapeutic agents for allergic diseases (Willems & IJzerman, 2009).
- Ureas in Drug Design : Urea functionalities are essential in medicinal chemistry for modulating drug-target interactions, emphasizing the importance of urea derivatives in creating bioactive molecules with diverse pharmacological activities (Jagtap et al., 2017).
Environmental Chemistry and Sustainability
- Urea as a Hydrogen Carrier : Explorations into using urea as a source of hydrogen for fuel cells underscore its potential for safe, sustainable, and long-term energy supply, relevant to environmental sustainability and energy research (Rollinson et al., 2011).
Biological and Environmental Applications
- Rumen Bacterial Urease in Ruminants : The regulation of urea metabolism by rumen bacterial urease in ruminants is critical for understanding non-protein nitrogen utilization in animal nutrition, linking to agricultural and environmental sciences (Jin et al., 2018).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-23-12-9-19-18(22)20-13-15-7-10-21(11-8-15)14-16-5-3-4-6-17(16)24-2/h3-6,15H,7-14H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWARXVXNJMRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.